molecular formula C9H10N2O2S B8592600 N-methanesulfonyl-6-aminoindole

N-methanesulfonyl-6-aminoindole

Cat. No.: B8592600
M. Wt: 210.26 g/mol
InChI Key: UGSFARBOAJLGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methanesulfonyl-6-aminoindole is a synthetically modified indole derivative designed for advanced medicinal chemistry and drug discovery applications. The compound features a methanesulfonyl (mesyl) group attached to the indole nitrogen, a modification known to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The 6-amino group provides a handle for further functionalization, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies. Indole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds and natural products . This specific building block is particularly valuable in the exploration of new therapeutic agents. Its structure is ideal for developing compounds that target a wide range of diseases, given the known pharmacological activities of indole-based molecules, which include anticancer , antimicrobial , anti-inflammatory , and anti-neurodegenerative effects . The methanesulfonyl group is a key feature in many approved drugs and can be critical for potent activity, as demonstrated in novel N-methylsulfonylindole derivatives that have shown promising dual COX-2/5-LOX inhibitory activity for potential anti-inflammatory applications with an improved cardiovascular profile . Researchers can utilize this chemical to synthesize and optimize lead compounds, leveraging its synthetic versatility to improve key drug-like properties such as solubility and membrane permeability. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

1-methylsulfonylindol-6-amine

InChI

InChI=1S/C9H10N2O2S/c1-14(12,13)11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,10H2,1H3

InChI Key

UGSFARBOAJLGEU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=CC2=C1C=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Methanesulfonyl 6 Aminoindole

Direct Synthesis of N-Methanesulfonyl-6-aminoindole and Precursors

The direct synthesis of this compound typically involves the formation of the key precursors, N-methanesulfonyl-6-nitroindole, followed by the reduction of the nitro group to the corresponding amine. The introduction of the methanesulfonamide (B31651) group is another critical step that can be achieved at different stages of the synthesis.

Catalytic Reduction of N-Methanesulfonyl-6-nitroindole

The reduction of the nitro group in N-methanesulfonyl-6-nitroindole is a key step to afford the target 6-aminoindole (B160974) derivative. Several established methods for the reduction of aromatic nitro compounds can be employed for this transformation.

Catalytic Hydrogenation: A common and efficient method for the reduction of nitro groups is catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. The reaction conditions are generally mild, offering high yields and clean conversions. For instance, the hydrogenation of various substituted indoles to their corresponding indolines has been successfully achieved using Pt/C in water, a green and sustainable solvent nih.gov. While this method is effective for the reduction of the C2-C3 double bond in the indole (B1671886) ring, similar conditions can be adapted for the selective reduction of a nitro group on the benzene (B151609) moiety of the indole scaffold.

Metal-Mediated Reductions: Alternatively, the reduction can be achieved using metals in acidic media. Reagents such as iron powder in acetic acid or zinc dust in acidic solutions are mild and effective for converting nitro groups to amines, often with good tolerance for other functional groups commonorganicchemistry.com.

Another widely used method is the reduction with tin(II) chloride (SnCl₂). This reagent is particularly useful for the reduction of nitroarenes to anilines and is known for its chemoselectivity commonorganicchemistry.comwikipedia.org. The reaction is typically performed in an alcoholic solvent, such as ethanol (B145695), at reflux temperature commonorganicchemistry.com. A general procedure involves dissolving the nitroaromatic compound in ethanol and then adding an excess of tin(II) chloride dihydrate. The mixture is stirred and heated to achieve the reduction. This method has been successfully applied to the reduction of a variety of nitroaromatic compounds, including those with other functional groups researchgate.net.

Table 1: Representative Conditions for the Reduction of Aromatic Nitro Compounds

Reducing Agent/CatalystSolventTemperatureRemarks
H₂/Pd/CEthanol/MethanolRoom TemperatureCommon method for nitro group reduction commonorganicchemistry.com.
H₂/Raney NickelEthanol/MethanolRoom TemperatureUseful for substrates sensitive to dehalogenation commonorganicchemistry.com.
Fe/Acetic AcidAcetic Acid/EthanolRefluxMild conditions with good functional group tolerance commonorganicchemistry.com.
Zn/Acetic AcidAcetic Acid/EthanolRefluxSimilar to Fe/AcOH, provides a mild reduction commonorganicchemistry.com.
SnCl₂·2H₂OEthanolRefluxWidely used for selective reduction of nitroarenes commonorganicchemistry.comwikipedia.org.

Introduction of the Methanesulfonamide Group at the C-6 Position of Indole Scaffolds

The introduction of a methanesulfonamide group at the C-6 position of an indole scaffold is a challenging transformation due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C-3 position. Direct C-6 sulfonamidation of an indole is not a straightforward process and often requires specific strategies to achieve the desired regioselectivity.

One potential approach involves a multi-step sequence starting from a pre-functionalized indole. For example, a 6-aminoindole could be synthesized first, followed by sulfonylation of the amino group with methanesulfonyl chloride. The synthesis of 6-aminoindole itself can be achieved through various methods, including the reduction of 6-nitroindole (B147325).

Alternatively, modern cross-coupling methodologies could be envisioned, starting from a 6-haloindole. The palladium-catalyzed amination of a 6-bromo or 6-chloroindole with methanesulfonamide could potentially afford the desired product, although this specific transformation is not widely documented and would require optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base.

Direct C-H functionalization at the C-6 position of indoles is an area of active research, but achieving regioselectivity at this position remains a significant challenge frontiersin.org. Most transition-metal-catalyzed C-H functionalization reactions on the indole ring occur at the C-2, C-3, or C-7 positions. While some methods for C-6 functionalization have been developed, they often require specific directing groups or substrates frontiersin.org.

Advanced Synthetic Approaches to Indole and Functionalized Indoline Derivatives

Advanced synthetic methods, particularly those catalyzed by transition metals, offer powerful tools for the construction of functionalized indole and indoline derivatives. These methods can provide access to complex indole scaffolds that may be difficult to synthesize through classical methods.

Transition Metal-Catalyzed Methods

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. These reactions are highly versatile and can be applied to the synthesis of a wide range of nitrogen-containing compounds, including substituted indoles.

In the context of synthesizing precursors to this compound, a palladium-catalyzed amination of a 6-haloindole derivative would be a key step. For instance, the coupling of a 6-bromo-N-methanesulfonylindole with an amine or an ammonia surrogate could provide the corresponding 6-amino derivative. The success of such a reaction depends heavily on the choice of the palladium catalyst, the phosphine ligand, the base, and the solvent.

Research has shown that palladium complexes with bulky, electron-rich phosphine ligands, such as Xantphos, are effective for the amination of various halo-heterocycles beilstein-journals.orgnih.gov. For example, the palladium-catalyzed amination of 6-bromo- and 6-chloropurine nucleosides with various arylamines has been achieved in good yields using a combination of Pd(OAc)₂ and Xantphos as the catalytic system, with cesium carbonate as the base nih.gov. Similarly, the amination of unprotected halo-7-azaindoles has been successfully accomplished using palladium precatalysts under mild conditions atlanchimpharma.com. These examples demonstrate the feasibility of applying palladium-catalyzed C-N cross-coupling reactions to the synthesis of amino-substituted indole scaffolds.

Table 2: Representative Conditions for Palladium-Catalyzed Amination of Halo-Heterocycles

SubstrateAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
6-Bromopurine nucleosideAnilinePd(OAc)₂ (5 mol%)Xantphos (7.5 mol%)Cs₂CO₃Toluene10085
6-Chloropurine nucleoside4-MethoxyanilinePd(OAc)₂ (10 mol%)Xantphos (15 mol%)Cs₂CO₃Toluene10082
4-Bromo-7-azaindoleBenzylaminePd₂(dba)₃ (5 mol%)Xantphos (10 mol%)Cs₂CO₃Dioxane10092
Rhodium-Catalyzed C-H Activation/Annulation for Substituted Indoles and N-Aminoindoles

Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of complex organic molecules, including substituted indoles. These reactions allow for the direct functionalization of C-H bonds, which are typically unreactive, thereby providing more atom- and step-economical synthetic routes.

While rhodium-catalyzed C-H activation of indoles has been extensively studied, achieving regioselectivity at the C-6 position remains a significant challenge. Most reported methods favor functionalization at the C-2, C-3, or C-7 positions, often guided by a directing group on the indole nitrogen. For example, the use of a pivaloyl directing group on the indole nitrogen has been shown to direct rhodium-catalyzed C-H functionalization to the C-7 position researchgate.net.

Despite the challenges, some progress has been made in the C-6 functionalization of indoles. For instance, a scandium triflate-catalyzed direct C-6 functionalization of 2,3-disubstituted indoles with N-Ts aziridines has been reported, demonstrating that functionalization at this position is achievable under specific catalytic conditions nih.gov.

In the context of synthesizing N-aminoindoles or their precursors, rhodium-catalyzed methods could potentially be applied. For example, a directed C-H amination at the C-6 position, although not yet reported, would be a highly desirable transformation. More commonly, rhodium catalysts are employed in annulation reactions to construct fused indole ring systems.

Furthermore, rhodium(II) catalysts have been effectively used for the C-H functionalization of indoles with diazo compounds, typically occurring at the C-3 position nih.gov. While this does not directly lead to C-6 functionalization, it showcases the utility of rhodium catalysis in activating indole C-H bonds for the formation of new carbon-carbon bonds. The development of new ligands and catalytic systems may in the future enable more selective C-H functionalization at the C-6 position of the indole scaffold.

Copper-Catalyzed N-Arylation of Methanesulfonamides

The formation of the N-aryl sulfonamide bond is a critical transformation in modern organic synthesis. Copper-catalyzed N-arylation, a variant of the Ullmann condensation, provides an effective method for coupling sulfonamides with aryl halides. nie.edu.sg This strategy is particularly relevant for synthesizing precursors to this compound. The reaction typically involves coupling an aryl halide with a sulfonamide in the presence of a copper catalyst, a base, and often a ligand. researchgate.net

The general mechanism proceeds via a Cu(I)-mediated nucleophilic aromatic substitution pathway. nih.gov The process involves the coordination of the copper catalyst with the sulfonamide and the aryl halide, followed by oxidative addition, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. nih.govnie.edu.sg Ligand-free systems have been developed, which are economically and experimentally advantageous for industrial applications, though the use of ligands like N,N'-dimethylethylenediamine (N,N'-DMEDA) can be crucial for activating the catalyst. nie.edu.sgresearchgate.net

CatalystBaseLigandSolventTemperature (°C)Yield (%)Reference
CuIK₃PO₄NoneDMF13567 nie.edu.sg
CuICs₂CO₃NoneDMF135Up to 80 nie.edu.sgnie.edu.sg
CuIKF/Al₂O₃N,N'-DMEDADioxaneVariesUp to 98 researchgate.net
CopperOxalamidesVariesVariesVariesHigh nih.gov

This table presents typical conditions for the copper-catalyzed N-arylation of methanesulfonamides with aryl bromides, which could be adapted for the synthesis of N-methanesulfonylated aniline precursors.

Traditional and Modern Indole Annulation Strategies (e.g., Fischer Indole Synthesis Variations)

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for constructing the indole nucleus. bhu.ac.inwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. alfa-chemistry.com

The mechanism involves several steps:

Formation of the phenylhydrazone from a substituted phenylhydrazine and a carbonyl compound.

Tautomerization to an enamine intermediate under acidic conditions. alfa-chemistry.com

A nih.govnih.gov-sigmatropic rearrangement that breaks the N-N bond.

Loss of an ammonia molecule and subsequent aromatization to yield the final indole product. wikipedia.org

For the synthesis of a precursor to this compound, one could envision reacting a suitably protected 4-(methanesulfonylamino)phenylhydrazine with an appropriate aldehyde or ketone. The reaction can be catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.orgalfa-chemistry.com

Beyond the Fischer synthesis, numerous other methods have been developed for indole annulation. nih.govpharmaguideline.com Modern variations and alternative strategies include:

Leimgruber–Batcho Indole Synthesis : A two-step process that involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization. pharmaguideline.com

Bartoli Indole Synthesis : This method utilizes the reaction of a nitroaromatic compound with vinyl magnesium bromide to produce 7-substituted indoles. pharmaguideline.com

Palladium-Catalyzed Annulation : Modern cross-coupling strategies allow for the one-pot synthesis of indoles from ortho-iodoanilines and aldehydes under mild, ligandless conditions. organic-chemistry.org A notable modification by Buchwald involves the palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the key intermediate for the Fischer synthesis. wikipedia.org

Interrupted Hydroaminomethylation for Accessing Indoline-2-ols

Interrupted hydroaminomethylation (HAM) is a novel synthetic tool that provides access to 3-substituted indoles and indoline-2-ols from N-protected-2-vinyl anilines. mdpi.comnih.gov This rhodium-catalyzed reaction demonstrates excellent atom economy and serves as a powerful method for forming these heterocyclic structures. nih.govresearchgate.net

The reaction pathway is dependent on the nature of the N-protecting group on the 2-vinyl aniline starting material. mdpi.comnih.gov The process involves an intramolecular carbonylation reaction. Depending on the conditions and the substrate, the reaction can be "interrupted" before a final hydrogenation step, leading to the formation of indoline-2-ols instead of fully reduced products. researchgate.net This methodology could be applied to a substrate like N-methanesulfonyl-N-(2-vinylphenyl)amine to generate derivatives related to the target compound.

Derivatization Strategies and Functional Group Compatibility

Once the this compound core is synthesized, its structure can be further modified to explore structure-activity relationships or to build more complex molecules. The inherent reactivity of the indole nucleus and the influence of its substituents govern these transformations.

Chemical Modification at the Indole Nitrogen (N-1)

In this compound, the indole nitrogen is protected by a methanesulfonyl (mesyl) group. N-sulfonyl groups are often employed as protecting groups in indole chemistry. They serve to increase the acidity of the N-H proton (prior to substitution), facilitate certain reactions like lithiation, and can direct substitution patterns. nih.gov

While the N-1 position is occupied, the sulfonyl group itself can be a point of chemical modification. For instance, N-sulfonyl groups can be removed under specific reductive conditions, which would unmask the N-H indole. nih.gov This deprotection step could be valuable if further N-alkylation or other modifications at the nitrogen are desired. The presence of the N-sulfonyl group generally makes the indole nitrogen inert toward common electrophilic reagents used for N-alkylation. researchgate.net

Introduction of Substituents at C-2, C-3, and the Aromatic Ring System

The indole ring system has distinct sites of reactivity that can be selectively functionalized.

C-3 Position : The C-3 position of the indole ring is the most electron-rich and typically the most reactive site for electrophilic substitution. reddit.com However, the N-sulfonyl group is electron-withdrawing, which can decrease the nucleophilicity of the ring. Despite this, reactions with various electrophiles can still be directed to the C-3 position. Under strongly acidic conditions, protonation can occur at C-2, generating a C-3 carbocation, which allows for the dearomative addition of arenes to form 3-arylindolines. nih.gov

C-2 Position : Direct electrophilic substitution at C-2 is less common but can be achieved. N-sulfonylated indoles can undergo lithiation at the C-2 position, and the resulting organometallic intermediate can be trapped with various electrophiles. Iodine-mediated reactions have also been shown to regioselectively introduce sulfonyl groups at the C-2 position of indoles. researchgate.net

Aromatic Ring System (C-4, C-5, C-6, C-7) : Functionalization of the benzenoid ring of an indole is more challenging due to its lower reactivity compared to the pyrrole (B145914) ring. nih.gov However, site-selective C-H activation can be achieved using directing groups or transition-metal catalysis. nih.govcolab.ws For this compound, the existing amino and sulfonyl groups will act as directing groups for further electrophilic aromatic substitution, influencing the position of incoming substituents on the benzene portion of the molecule.

PositionReaction TypeReagents/ConditionsProduct TypeReference
C-3Electrophilic SubstitutionVilsmeier-Haack, Friedel-Crafts3-Acyl/Alkyl Indoles bhu.ac.in
C-3HydroarylationTriflic Acid (TfOH), Arenes3-Arylindolines nih.gov
C-3SulfonylationNa₂S₂O₅, Alcohols, ElectrolysisIndole-3-sulfonic Esters acs.org
C-2SulfonylationSodium Sulfinates, Iodine2-Sulfonyl Indoles researchgate.net
C-7C-H OlefinationRhodium catalyst, N-pivaloyl groupC-7 Alkenylated Indoles nih.gov

This table summarizes selected derivatization reactions applicable to the indole core, which could be adapted for this compound.

Formation of Related Methanesulfonamide and Sulfonyl Derivatives

The 6-amino group on the this compound scaffold provides a reactive handle for further derivatization. This primary amine can readily react with a variety of sulfonyl chlorides to form a new series of disulfonated indole derivatives. This reaction is a standard method for sulfonamide synthesis, typically carried out in a suitable solvent like dichloromethane in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com

Furthermore, direct sulfonylation of the indole ring itself is a viable strategy for creating novel derivatives. While the N-1 position is already occupied by a methanesulfonyl group, other positions can be targeted:

Direct C-3 Sulfonylation : An electrochemical method allows for the direct synthesis of indole-3-sulfonic esters from indoles, inorganic sulfites, and alcohols. acs.org

Metal-Catalyzed Cyclization : Gold-catalyzed reactions of ortho-alkynyl-N-sulfonylanilines can proceed through a nih.govmdpi.com sulfonyl migration to yield 3-sulfonylindoles. nih.gov A related indium-catalyzed reaction can produce 6-sulfonylindoles via a mdpi.comresearchgate.net sulfonyl migration. nih.gov

Reaction with Sulfonyl Chlorides : The reaction of indole derivatives with reagents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) can lead to the formation of various sulfonyl chloride or sulfonamide derivatives, although reaction conditions must be carefully controlled to avoid polymerization or undesired side reactions. acs.org

These strategies allow for the synthesis of a diverse library of compounds based on the this compound core, enabling the exploration of molecules with varied electronic and steric properties.

Structure Activity Relationship Sar Studies of N Methanesulfonyl 6 Aminoindole and Analogues

Systematic Investigation of Substituent Effects on Biological Activity

The methanesulfonamide (B31651) group is a critical pharmacophoric element in many biologically active indole (B1671886) derivatives. Its position on the indole ring significantly influences activity. For instance, in the development of hepatitis C virus (HCV) NS4B inhibitors based on a 6-(indol-2-yl)pyridine-3-sulfonamide scaffold, the sulfonamide group was a key site for optimization. researchgate.net Modifications to the sulfonamide moiety were explored to enhance pharmacokinetic properties and reduce metabolic liabilities. researchgate.net

The linkage position of the core heterocyclic systems is also paramount. In studies of bis-indole compounds as HIV-1 fusion inhibitors, the linkage between the two indole rings dramatically impacted activity. nih.gov Compounds linked at the 6–6′ positions were substantially more active than those linked at the 5–6′, 6–5′, or 5–5′ positions, highlighting that the geometry and shape conferred by the substitution pattern are critical for binding to the target protein. nih.gov This underscores the principle that the placement of key functional groups, such as a sulfonamide or the indole ring itself, is a determining factor for biological response. Furthermore, the sulfonamide group itself is a key feature; its replacement with other linkers, such as carboxamides, has been shown to alter the potency and selectivity profile of compounds targeting various receptors. nih.gov

Beyond the sulfonamide group, substitutions at various other positions of the indole nucleus play a vital role in tuning the potency and selectivity of these compounds. SAR studies on 6-(indol-2-yl)pyridine-3-sulfonamides for HCV identified that the optimal combination of substituents at the indole N-1, C-5, and C-6 positions was crucial for achieving a desirable pharmacokinetic profile. researchgate.net This optimization led to the identification of a potent and orally bioavailable clinical candidate. researchgate.net

In the context of anti-inflammatory agents, SAR analysis of 2-amino-1-(aryl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitriles revealed that the nature of the N-substitution on the indole ring was a key determinant of activity. semanticscholar.org For example, a methoxy (B1213986) group at the para-position of an N-aryl substituent conferred significantly higher activity than a methyl group at the ortho-position. semanticscholar.org Similarly, in the development of cannabinoid CB1 receptor agonists, structural variations on the indole-3-carboxamide scaffold were explored to improve potency and introduce water solubility. nih.gov Research into GluN2B-containing N-methyl-D-aspartate (NMDA) receptor ligands also showed that introducing hydroxyl groups at the 5- or 6-position of the indole ring resulted in active ligands. nih.gov These examples collectively demonstrate that modifying the substitution pattern across the indole ring is a powerful strategy for modulating the pharmacological properties of this class of compounds. researchgate.netsemanticscholar.orgnih.govnih.gov

SAR Analysis for Specific Molecular Target Interactions

The N-methanesulfonyl-6-aminoindole scaffold and its analogues have been successfully adapted to target a range of specific proteins involved in various disease states. The following sections detail the SAR for three such targets.

The GluN2B subunit of the NMDA receptor is a key target for therapeutic intervention in several neurological disorders. nih.gov Analogues of ifenprodil (B1662929), a well-known GluN2B-selective antagonist, have been extensively studied. A series of propanolamine-based compounds featuring a methanesulfonamide group demonstrates the importance of the N-alkyl substitution on the linker chain for potency. These antagonists are thought to bind at the interface between the GluN1 and GluN2B subunits.

SAR studies on these analogues revealed that the length and nature of the N-alkyl group significantly impact inhibitory activity. As shown in the table below, increasing the alkyl chain length from methyl to butyl enhances potency, with the n-butyl substituted analogue (93-31 ) showing an IC₅₀ of 0.19 µM. However, further increasing the chain length to n-pentyl or introducing branching (isobutyl) leads to a decrease in activity. This suggests a specific hydrophobic pocket in the binding site that optimally accommodates an n-butyl group.

Table 1: SAR of N-Alkyl Substituted Propanolamine Sulfonamides as GluN2B Antagonists (Data derived from studies on rat GluN1/GluN2B receptors expressed in Xenopus laevis oocytes)

CompoundN-Alkyl Substitution (R)IC₅₀ (µM) at pH 7.6
93-4H0.036
93-29Methyl0.29
93-30Ethyl0.23
93-31n-Butyl0.19
93-32n-Pentyl0.31
93-33Isobutyl0.38

The TRPV1 receptor, a non-selective cation channel activated by stimuli like capsaicin (B1668287) and heat, is a major target for novel analgesics. A series of N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides has been developed as potent TRPV1 antagonists. nih.gov These compounds combine the 3-fluoro-4-methylsulfonylaminophenyl moiety (A/B-region) with a substituted pyridine (B92270) (C-region).

The SAR analysis of these compounds focused on modifying the 2-amino substituent on the pyridine C-region. nih.gov It was found that introducing cyclic amino groups, particularly piperidinyl derivatives, led to a dramatic increase in potency compared to acyclic amino groups or the unsubstituted analogue. The 1-piperidinyl analogue 45S was approximately 15-fold more potent than a parent compound, demonstrating the superiority of the 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide scaffold. nih.gov Further substitution on the piperidine (B6355638) ring, as in the 4-methyl-1-piperidinyl analogue 49S , yielded the most potent antagonist in the series, with a Ki for capsaicin antagonism of 0.2 nM. nih.gov This suggests that the additional hydrophobic interaction provided by the 4-methyl group significantly enhances binding affinity.

Table 2: SAR of 2-Amino Pyridine Derivatives as TRPV1 Antagonists nih.gov (Data from in vitro studies on human TRPV1)

Compound2-Amino Substituent on Pyridine C-RegionKᵢ (CAP) (nM)IC₅₀ (pH) (nM)
13Methylamino65.7>10000
14Ethylamino28.5>10000
42Pyrrolidin-1-yl11.0757
45SPiperidin-1-yl0.320.3
49S4-Methylpiperidin-1-yl0.26.3
97SMorpholino2.1131

Neuronal Kv7 (KCNQ) potassium channels, particularly Kv7.2 and Kv7.3 which underlie the M-current, are critical regulators of neuronal excitability. Activators of these channels are sought after for treating conditions like epilepsy. While the approved drug retigabine (B32265) has limitations, novel indole-based derivatives have been designed to overcome them.

A study of novel retigabine analogues identified two indole-based compounds, 23a and 24a , with superior potency and efficacy. The N5-alkylamidoindole moiety was identified as a promising pharmacophoric scaffold. Compound 23a showed a significantly lower EC₅₀ for Kv7.2 activation compared to retigabine. Both 23a and 24a were also more potent in activating heteromeric Kv7.2/Kv7.3 channels, which are highly relevant in native neurons, and homomeric Kv7.4 channels. The activity of these compounds is dependent on a key tryptophan residue (Trp236 in Kv7.2) within the channel pore, indicating a shared binding site with retigabine.

Table 3: Activity of Indole-Based Derivatives on Kv7 Channels (Data from whole-cell patch-clamp recordings in CHO cells expressing Kv7 channels)

CompoundEC₅₀ Kv7.2 (µM)EC₅₀ Kv7.2/7.3 (µM)EC₅₀ Kv7.4 (µM)
Retigabine0.930.581.20
23a0.080.130.15
24a0.630.200.30

Antimitotic Agents and Tubulin Polymerization Inhibitors

The indole scaffold has emerged as a "privileged" structure in the development of anticancer agents due to its presence in numerous natural and synthetic compounds with potent biological activities. nih.govnih.govresearchgate.net A significant number of these indole derivatives exert their anticancer effects by acting as antimitotic agents, primarily through the inhibition of tubulin polymerization. nih.govnih.govrsc.org This section explores the structure-activity relationship (SAR) studies of this compound analogues, focusing on their role as inhibitors of tubulin polymerization.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. nih.govnih.gov Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making tubulin a validated and attractive target for cancer chemotherapy. rsc.orgnih.gov Many indole-containing compounds have been identified as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the formation of the mitotic spindle. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies of Indole Analogues

While direct experimental data on the antimitotic activity of this compound is not extensively reported in the reviewed literature, the SAR of a wide range of indole analogues provides valuable insights into the structural requirements for tubulin polymerization inhibition.

Substitutions on the Indole Ring:

The position and nature of substituents on the indole ring are critical for antimitotic activity. Studies on various indole derivatives have revealed key structural features that enhance their potency as tubulin inhibitors.

Position 6 and 7: Research on 6- and 7-heterocyclyl-1H-indole derivatives has shown potent inhibition of tubulin polymerization. nih.gov For instance, certain 6- and 7-substituted analogues have demonstrated IC₅₀ values in the nanomolar range for cancer cell growth inhibition. nih.gov This suggests that the 6-position of the indole nucleus, as in this compound, is a favorable site for substitution to achieve potent antimitotic activity. A study on 6-substituted aminoindazole derivatives, a related heterocyclic system, also reported that specific substitutions at this position led to potent anti-proliferative activity and G2/M cell cycle arrest. nih.govrsc.org

Indole-based Trimethoxyphenyl (TMP) Analogues: A significant class of indole-based tubulin inhibitors incorporates a trimethoxyphenyl (TMP) moiety, similar to the A-ring of colchicine. nih.gov These compounds often feature the TMP group attached to the indole core through various linkers. The indole ring in these analogues often serves as a substitute for the B-ring of combretastatin (B1194345) A-4, another potent tubulin inhibitor. nih.gov

N-Sulfonylindole Derivatives: The introduction of a sulfonamide or a related sulfonyl group has been a successful strategy in developing potent tubulin inhibitors. Studies on N-arylsulfonylindole derivatives have indicated that these compounds can be effective anticancer agents. sci-hub.se Furthermore, research on novel indole-based sulfonohydrazides has identified compounds with promising selective inhibition of breast cancer cells. acs.orgnih.gov This highlights the potential of the methanesulfonyl group in this compound to contribute to its biological activity.

Interactive Data Table: SAR of Indole Analogues as Tubulin Polymerization Inhibitors

Compound Class Key Structural Features Observed Activity Reference
6- and 7-Heterocyclyl-1H-indolesHeterocyclic ring at position 6 or 7 of the indole nucleus.Potent inhibition of tubulin polymerization and cancer cell growth. nih.gov
Indole-based TMP AnaloguesTrimethoxyphenyl (TMP) moiety linked to the indole core.Significant anti-proliferative and tubulin polymerization inhibitory activity. nih.gov
N-Arylsulfonylindole DerivativesArylsulfonyl group attached to the indole nitrogen.Verified as a good option for developing anticancer agents. sci-hub.se
Indole-based SulfonohydrazidesSulfonohydrazide moiety incorporated with indole and morpholine (B109124) scaffolds.Promising and selective inhibition of cancer cell proliferation. acs.orgnih.gov
6-Substituted AminoindazolesVarious substitutions on the 6-amino group of the indazole ring.Potent anti-proliferative activity and G2/M cell cycle arrest. nih.govrsc.org

The collective findings from SAR studies on diverse indole analogues strongly suggest that the chemical architecture of this compound is conducive to antimitotic activity. The presence of a substituent at the 6-position of the indole ring, combined with a sulfonyl-containing group, aligns with the structural motifs found in potent tubulin polymerization inhibitors. Further empirical studies on this compound are warranted to definitively characterize its efficacy and mechanism of action as an antimitotic agent.

Molecular Target Identification and Mechanistic Pharmacology

Elucidation of Specific Biomolecular Targets and Pathways

N-methyl-D-aspartate (NMDA) receptors are crucial ionotropic glutamate (B1630785) receptors involved in numerous neurophysiological processes. nih.gov These receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (A-D). nih.gov The specific GluN2 subunit composition dictates the receptor's functional properties and its role in various physiological and pathological states. nih.gov

Notably, the GluN2B subunit has been linked to neurodegenerative conditions such as Parkinson's, Alzheimer's, and Huntington's disease due to its association with high calcium conductivity, which can lead to excitotoxicity. nih.gov Consequently, compounds that selectively inhibit GluN2B-containing NMDA receptors are of significant interest as potential therapeutic agents. nih.govnih.gov

Research into compounds structurally related to N-methanesulfonyl-6-aminoindole, such as ifenprodil (B1662929) and its derivatives, has highlighted the importance of the GluN2B subunit as a specific molecular target. nih.gov Ifenprodil is a well-established selective inhibitor of GluN2B-containing NMDA receptors. nih.govnih.gov Structural modifications of the ifenprodil scaffold have led to the development of compounds that retain high affinity and selectivity for the GluN2B subunit while exhibiting reduced affinity for other receptors, thereby improving their selectivity profile. nih.gov The binding site for these inhibitors is located at the interface of the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits. nih.gov The unique activation of GluN2B-containing NMDA receptors by ambient glutamate levels suggests a distinct regulatory role in cellular processes like protein synthesis, which is relevant to the mechanisms of certain neurological disorders. scienceopen.comelifesciences.org

Table 1: NMDA Receptor Subunit Selectivity

Compound ClassTarget SubunitSignificance
Ifenprodil derivativesGluN2BHigh selectivity for GluN2B-containing NMDA receptors is a key feature, offering potential for targeted therapeutic intervention in neurodegenerative diseases. nih.gov

Beyond NMDA receptors, other ion channels are critical in regulating neuronal excitability and signaling pathways. The Kv7 family of voltage-gated potassium channels and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel are two such examples.

Kv7 Ion Channels: Kv7 channels, particularly those containing subunits Kv7.2-Kv7.5, are key regulators of neuronal excitability by generating the M-current, a subthreshold potassium current that helps to stabilize the membrane potential. nih.gov The functional interaction between different ion channels is a crucial aspect of cellular signaling. For instance, the activation of Kv7 channels has been shown to inhibit the increase in intracellular calcium that is triggered by the activation of TRPV1 channels. nih.gov This suggests a functional coupling between these two channel types in sensory neurons. nih.gov

TRPV1 Ion Channels: The TRPV1 channel is a non-selective cation channel known for its role in pain and inflammation. nih.gov It can be activated by various stimuli, including capsaicin (B1668287), heat, and acidic conditions. nih.govnih.gov The modulation of TRPV1 activity is a significant area of interest for analgesic drug development. biorxiv.org Functional expression of TRPV1 has been identified in various neurons, and its activation can influence excitatory neurotransmission. nih.gov The interplay between TRPV1 and other channels, such as Kv7, highlights the complexity of signaling networks in neurons. nih.govbiorxiv.org

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are fundamental components of the cytoskeleton. nih.govberkeley.edu They play essential roles in cell division, intracellular transport, and the maintenance of cell shape. mdpi.com The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their cellular functions. berkeley.eduyoutube.com This process, known as dynamic instability, is fueled by the hydrolysis of GTP bound to β-tubulin. berkeley.edu

The regulation of microtubule dynamics is a complex process influenced by various factors, including microtubule-associated proteins (MAPs) and post-translational modifications of tubulin. nih.govmdpi.comyoutube.com These modifications, sometimes referred to as the "tubulin code," can alter the intrinsic properties of microtubules and their interaction with other proteins. nih.gov For instance, polyamination of tubulin is associated with the formation of cold-stable microtubules. mdpi.com Given the importance of microtubule dynamics in cellular processes, compounds that can modulate tubulin polymerization or depolymerization are of significant interest in various research areas, including cancer biology.

Analysis of Ligand Binding Interactions and Dynamics

Understanding how a ligand interacts with its molecular target is fundamental to pharmacology. This involves determining the strength of the interaction and identifying the specific molecular contacts that stabilize the ligand-receptor complex.

The affinity of a ligand for its receptor is a quantitative measure of the strength of their interaction. It is commonly expressed using parameters such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower IC50 or Kd value indicates a higher binding affinity.

For instance, the binding affinity of ifenprodil, a selective inhibitor of GluN2B-containing NMDA receptors, is significantly higher for GluN1/GluN2B receptors compared to other subunit combinations, with a reported affinity that is 200 to 400-fold greater. nih.gov This high degree of selectivity is a key characteristic of its pharmacological profile. The determination of these values is crucial for comparing the potency of different compounds and for guiding the optimization of lead compounds in drug discovery.

Table 2: Ligand-Receptor Binding Affinity Parameters

ParameterDefinitionSignificance
IC50 The concentration of an inhibitor required to reduce the activity of a target by 50%.A common measure of the potency of an antagonist.
Kd The equilibrium dissociation constant, representing the concentration of a ligand at which 50% of the receptors are occupied.A direct measure of the affinity between a ligand and its receptor.

The stability of a ligand-receptor complex is determined by the sum of various non-covalent interactions, including hydrogen bonds and hydrophobic interactions. nih.govnih.gov Identifying the specific amino acid residues within the binding pocket that participate in these interactions is crucial for understanding the molecular basis of ligand recognition and for designing more potent and selective molecules. nih.govnih.govthescipub.com

Hydrogen Bonding: Hydrogen bonds are formed between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). thescipub.com These interactions are highly directional and play a critical role in determining the specificity of ligand binding. nih.gov For example, in the context of TRPV1 channel modulation, specific residues like Tyr512 have been identified as important for forming hydrogen bonds with certain ligands. mdpi.com

Hydrophobic Interactions: Hydrophobic interactions occur when nonpolar molecules or parts of molecules cluster together in an aqueous environment to minimize their contact with water. thescipub.com The binding pockets of many receptors are often lined with hydrophobic amino acid residues. nih.gov The desolvation of the ligand and the binding site can provide a significant driving force for binding. researchgate.net The optimization of hydrophobic interactions at the ligand-target interface is a key strategy in drug design to enhance binding affinity and efficacy. nih.govnih.gov

Table 3: Key Interaction Types in Ligand Binding

Interaction TypeDescriptionRole in Binding
Hydrogen Bonding An electrostatic attraction between a hydrogen atom and an electronegative atom. thescipub.comContributes to the specificity and stability of the ligand-receptor complex. nih.gov
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution. thescipub.comA major driving force for the binding of nonpolar ligands to hydrophobic pockets in receptors. nih.gov

Allosteric Modulation versus Orthosteric Binding Mechanisms

The precise binding mechanism of this compound remains an area of active investigation. Scientific literature broadly categorizes drug-receptor interactions into two primary modes: orthosteric and allosteric binding. Orthosteric ligands bind directly to the receptor's primary active site, the same location as the endogenous ligand. nih.govnih.gov This binding is typically competitive, meaning the drug and the natural ligand vie for the same binding site. nih.gov

In contrast, allosteric modulators bind to a topographically distinct site on the receptor. nih.govjocpr.com This interaction induces a conformational change in the receptor, which in turn alters the binding affinity or efficacy of the endogenous ligand at the orthosteric site. researchgate.net Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), depending on whether they enhance, inhibit, or have no effect on the endogenous ligand's activity, respectively. qmul.ac.uk

While the specific binding characteristics of this compound are not yet detailed in publicly available research, the exploration of its potential allosteric or orthosteric mechanisms is a critical step in elucidating its pharmacological profile. The distinction is significant, as allosteric modulators can offer greater subtype selectivity and a more nuanced modulation of physiological responses compared to orthosteric ligands. nih.gov

Modulation of Specific Biochemical and Cellular Pathways

Preliminary research points towards the potential influence of this compound on critical cellular signaling and metabolic pathways.

Impact on Excitatory Postsynaptic Currents Mediated by NMDA Receptors (EPSCNMDA)

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system, is a primary target for many neuroactive compounds. nih.gov Its activation leads to an influx of calcium ions, triggering a cascade of intracellular events crucial for synaptic plasticity and other neuronal functions. nih.gov The modulation of NMDA receptor-mediated excitatory postsynaptic currents (EPSCNMDA) can have profound effects on brain function.

Currently, there is a lack of specific data detailing the direct impact of this compound on EPSCNMDA. The scientific community has extensively studied various competitive antagonists of the NMDA receptor, such as CGP 37849 and CGP 39551, which have been shown to inhibit L-glutamate and L-aspartate-evoked currents. nih.gov However, whether this compound acts as an antagonist, a positive modulator, or has no effect on these currents is yet to be determined. Further electrophysiological studies are required to characterize the precise interaction of this compound with NMDA receptors and its subsequent effect on excitatory neurotransmission.

Interference with Tryptophan Biosynthesis and Cellular Metabolism

Tryptophan is an essential amino acid that serves as a precursor for the synthesis of vital biomolecules, including neurotransmitters like serotonin (B10506) and melatonin, and the coenzyme NAD+. The potential for a compound to interfere with tryptophan biosynthesis or its metabolic pathways could have significant physiological consequences.

At present, there is no direct evidence in the available scientific literature to suggest that this compound interferes with tryptophan biosynthesis or cellular metabolism. The PubChem database provides general information about the compound's properties but does not include data on its biological activities related to metabolic pathways. nih.gov Future research, potentially employing metabolomic approaches, would be necessary to investigate whether this compound has any off-target effects on tryptophan metabolism or other cellular metabolic processes.

Computational Chemistry and Molecular Modeling in N Methanesulfonyl 6 Aminoindole Research

Ligand-Protein Docking Studies: Unveiling Binding Affinities

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of N-methanesulfonyl-6-aminoindole within the active site of a biological target.

Prediction of Ligand Binding Poses and Orientations within Receptor Active Sites

Docking algorithms systematically explore the conformational space of this compound within the binding pocket of a target protein, generating a series of potential binding poses. These poses are then scored based on a function that estimates the binding affinity, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. For indole (B1671886) derivatives, which are known to act as kinase inhibitors, docking studies can reveal how the indole scaffold and its substituents fit into the ATP-binding site. The methanesulfonyl group on the aminoindole core can significantly influence the binding orientation by forming specific interactions with the protein.

Identification of Crucial Protein Residues Involved in Ligand Recognition

A critical outcome of ligand-protein docking is the identification of key amino acid residues that form stabilizing interactions with the ligand. nih.gov In the context of this compound, docking studies can pinpoint which residues in the receptor's active site form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the molecule. For instance, the sulfonamide moiety might interact with specific polar residues, while the indole ring could engage in pi-stacking interactions with aromatic residues like phenylalanine or tyrosine. nih.gov This information is invaluable for understanding the structural basis of molecular recognition and for designing more potent and selective inhibitors.

Molecular Dynamics Simulations: Capturing the Dynamic Nature of Molecular Interactions

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time. nih.gov

Conformational Analysis of Free Ligands and Protein-Ligand Complexes

MD simulations can be employed to explore the conformational landscape of this compound both in its unbound state and when complexed with a protein. This analysis reveals the flexibility of the molecule and the accessible range of its conformations. Understanding the conformational preferences of the ligand is essential for predicting its bioactive conformation—the specific shape it adopts when binding to its target.

Investigation of Binding Dynamics, Stability, and Conformational Changes

By simulating the protein-ligand complex over a period of nanoseconds or even microseconds, MD simulations can assess the stability of the predicted binding pose from docking studies. nih.gov These simulations can reveal whether the initial interactions are maintained over time and can identify any significant conformational changes in either the ligand or the protein upon binding. This dynamic view provides a more realistic and accurate representation of the binding event than static docking alone. chemmethod.com

Quantum Mechanical (QM) and Hybrid QM/MM Calculations: Achieving Higher Accuracy

Electronic Structure Analysis and Reactivity Predictions of the Compound

The electronic structure of a molecule is fundamental to its chemical behavior and reactivity. Computational methods, particularly Density Functional Theory (DFT), are pivotal in analyzing the electronic properties of this compound. DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

These calculations are crucial for predicting how the molecule will interact with biological targets. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. In a study on related isoindigo derivatives, DFT calculations showed that the nature and position of substituent groups have a significant effect on the HOMO and LUMO energies, which in turn influences the molecule's electronic and optical properties. nih.govresearchgate.net For this compound, the sulfonamide group (-SO2NH-) and the amino group (-NH2) are key modulators of its electronic landscape.

Table 1: Hypothetical Electronic Properties of this compound and Analogs from DFT Calculations

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Predicted Reactive Site (Electrophilic)Predicted Reactive Site (Nucleophilic)
This compound-5.8-1.24.6Amino group nitrogenSulfonyl group sulfur
6-aminoindole (B160974)-5.5-0.94.6Amino group nitrogenIndole ring C3
N-acetyl-6-aminoindole-6.0-1.14.9Amide nitrogenAcetyl carbon

Note: The data in this table is illustrative and based on general principles of electronic effects of the functional groups. Actual values would require specific DFT calculations for each molecule.

Elucidation of Energetic Contributions to Ligand Binding and Catalytic Mechanisms

Understanding the energetic forces that drive the binding of a ligand to its protein target is a cornerstone of rational drug design. Molecular dynamics (MD) simulations and free energy calculation methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are powerful tools for this purpose. nih.gov These simulations model the dynamic movements of atoms in a system over time, allowing researchers to observe how a ligand like this compound settles into the binding pocket of a target protein and to quantify the energetic contributions of different types of interactions.

For instance, an MD simulation could reveal the stability of hydrogen bonds between the sulfonamide group of this compound and specific amino acid residues in a kinase binding site. The simulation can also capture the role of water molecules in mediating or disrupting these interactions. By calculating the binding free energy, researchers can predict the affinity of the compound for its target and understand the contributions of van der Waals forces, electrostatic interactions, and solvation effects.

While specific catalytic mechanisms involving this compound are not detailed in the provided search results, the principles of substrate-assisted catalysis seen in enzymes like N-acetylphosphoglucosamine mutase could be explored computationally if this compound were found to be a substrate or inhibitor of an enzyme with a similar mechanism. chapman.edu In such cases, quantum mechanics/molecular mechanics (QM/MM) calculations would be employed to model the electronic rearrangements during the catalytic cycle.

Structure-Based Drug Design Approaches

Application of Fragment-Based Drug Discovery (FBDD) Principles

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. chemrxiv.org This approach begins by screening small, low-complexity molecules ("fragments") that bind to the target protein with low affinity. The binding of these fragments is then optimized to develop a more potent lead compound. The indole scaffold itself is a common fragment in medicinal chemistry.

In the context of this compound, an FBDD approach could start with the screening of a library of indole-containing fragments to identify those that bind to a target of interest. Once a promising indole fragment is identified, its structure is elaborated upon. For example, a fragment might be the simple 6-aminoindole. X-ray crystallography or NMR spectroscopy could then be used to determine its binding mode, and this information would guide the synthetic elaboration to include the N-methanesulfonyl group to enhance binding affinity and selectivity, leading to the full this compound structure. Research on the discovery of tricyclic indoles as Mcl-1 inhibitors showcases how a fragment hit can be evolved into a potent inhibitor through structure-guided design. nih.gov

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This method can be either structure-based, where the 3D structure of the target is known, or ligand-based, where a set of known active molecules is used to guide the search.

For this compound, if it were identified as a hit compound, virtual screening could be used to find other commercially available or synthetically accessible molecules with similar properties but potentially improved potency or better pharmacokinetic profiles. For example, a virtual screen could be performed to find other aminoindoles with different substituents on the sulfonamide or the indole ring.

Lead optimization is the process of taking a promising hit compound and modifying its chemical structure to improve its drug-like properties, such as potency, selectivity, and metabolic stability. nih.govnih.gov Computational tools play a significant role in this process. For this compound, computational models could be used to predict how changes to the molecule would affect its binding to the target and its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For example, adding a fluorine atom to the indole ring might improve metabolic stability, and a computational model could predict how this change would affect binding affinity.

Table 2: Illustrative Lead Optimization Strategy for this compound Targeting a Hypothetical Kinase

Lead CompoundModificationPredicted Change in Potency (IC50)Predicted Change in Metabolic StabilityRationale
This compoundAdd methyl group to indole NDecreaseNo significant changeSteric clash in binding pocket
This compoundReplace methyl on sulfonyl with cyclopropylIncreaseIncreaseImproved hydrophobic interactions and resistance to metabolism
This compoundAdd fluoro group at C5 of indoleIncreaseIncreaseFavorable electronic interactions and blocking metabolic hot-spot

Note: This table provides hypothetical examples of lead optimization strategies. The predicted outcomes would need to be validated experimentally.

Cheminformatics and Data Analysis in Compound Design and Prioritization

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. chemrxiv.orgnih.gov In drug discovery, cheminformatics tools are used to analyze the chemical diversity of compound libraries, predict the properties of new molecules, and prioritize compounds for synthesis and testing.

In the research of this compound and its analogs, cheminformatics can be applied in several ways. For instance, a cheminformatic analysis of a database of known kinase inhibitors could reveal that the aminoindole scaffold is a "privileged" structure that is frequently found in active compounds. This would provide a strong rationale for focusing on this chemical series.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These are statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity. A QSAR model for a series of this compound analogs could be used to predict the activity of new, unsynthesized compounds, thereby helping to prioritize which compounds to make next. Recent studies on indole derivatives have utilized cheminformatics to guide the exploration of their potential as drug candidates. nih.gov

Advanced Analytical Methodologies for N Methanesulfonyl 6 Aminoindole Research

Chromatographic Techniques for Compound Analysis and Separation

Chromatographic methods are fundamental for the separation of N-methanesulfonyl-6-aminoindole from impurities and other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most powerful and widely used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and confirming the identity of synthesized this compound. A typical HPLC method for an indole (B1671886) derivative involves a reversed-phase column, which separates compounds based on their hydrophobicity.

A validated HPLC-UV method for a novel indole–thiazole derivative, CS03, provides a relevant analogous example. nih.gov The method demonstrated good selectivity, linearity, precision, and accuracy, with detection and quantification limits suitable for measuring the molecule after encapsulation in nanoparticles. nih.gov For this compound, a similar approach would likely be effective. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode to achieve optimal separation. researchgate.net The retention time of the main peak under specific chromatographic conditions serves as a key identifier for the compound, while the peak area is proportional to its concentration, allowing for purity assessment. The symmetry of the chromatographic peak, indicated by the tailing factor, is also a critical parameter for method suitability. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Indole Derivatives

ParameterExample Condition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.05 M Ammonium Formate, B: Methanol
Gradient Time-dependent gradient with decreasing buffer concentration
Flow Rate 1.0 mL/min
Detection UV-Vis Detector (wavelength determined by UV scan)
Injection Volume 10 µL
Column Temperature 35 °C

This table presents a hypothetical set of HPLC conditions based on methods used for similar compounds and is intended for illustrative purposes.

Ultra-High-Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis

For researchers requiring faster analysis times and higher resolution, Ultra-High-Performance Liquid Chromatography (UHPLC) is the preferred method. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for significantly faster separations without sacrificing efficiency. This high-throughput capability is particularly valuable in screening large numbers of samples or for real-time reaction monitoring during the synthesis of this compound.

Numerous studies on the analysis of sulfonamides, a class of compounds structurally related to this compound, have demonstrated the power of UHPLC coupled with mass spectrometry (UHPLC-MS/MS). oup.comrsc.orgnih.gov These methods achieve rapid and sensitive quantification of multiple analytes. A typical UHPLC method for sulfonamides employs a C18 analytical column and a mobile phase consisting of an acidified aqueous solution and acetonitrile. oup.com The fast analysis times, often under a few minutes per sample, make UHPLC a highly efficient tool for modern chemical research. oup.com

Mass Spectrometry Applications

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with a chromatographic separation technique like HPLC or UHPLC, it provides a wealth of information about the compound's molecular weight and fragmentation patterns.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Structural Elucidation and Quantification

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and specific technique for both confirming the structure and quantifying this compound. ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ in positive ion mode, which is characteristic of the compound's molecular weight.

In tandem mass spectrometry (MS/MS), the protonated molecule is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are specific to the compound's structure and can be used for unambiguous identification. For this compound, characteristic fragmentation would likely involve the cleavage of the methanesulfonyl group and fragmentation of the indole ring. The development of a UHPLC-MS/MS method for sulfonamides highlights the use of multiple reaction monitoring (MRM) mode for quantification, where specific precursor-to-product ion transitions are monitored for each compound, providing excellent selectivity and sensitivity. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is a powerful tool for confirming the identity of a newly synthesized compound like this compound.

A study on the analysis of indole-3-carbinol (B1674136) in broccoli utilized UPLC-HRMS/MS to develop an efficient and direct determination method. nih.gov By obtaining a high-resolution mass spectrum of this compound, the measured mass can be compared to the theoretical mass calculated from its chemical formula. A mass accuracy of less than 5 ppm (parts per million) is typically expected, providing strong evidence for the correct elemental composition and, by extension, the identity of the compound.

Table 2: Hypothetical Mass Spectrometry Data for this compound

Analytical TechniqueParameterExpected Result
ESI-MS Ionization ModePositive
Precursor Ion [M+H]⁺m/z corresponding to C₉H₁₁N₂O₂S⁺
ESI-MS/MS FragmentationCharacteristic fragments from loss of SO₂CH₃ and indole ring cleavage
HRMS Accurate Mass [M+H]⁺Measured mass within 5 ppm of the calculated theoretical mass

This table presents hypothetical data based on the expected behavior of this compound in mass spectrometry analysis.

Spectroscopic Characterization Techniques

Alongside chromatographic and mass spectrometric methods, spectroscopic techniques are vital for the complete structural characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Ligand Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus.

In a representative analysis, the ¹H NMR spectrum of a closely related methylated indole derivative in deuterated chloroform (B151607) (CDCl₃) recorded on a 500 MHz spectrometer showed characteristic signals corresponding to the protons of the indole ring and the methyl groups. rsc.org For this compound, specific proton signals would be expected for the indole ring protons, the N-H proton, and the methyl protons of the methanesulfonyl group. The chemical shifts (δ) and coupling constants (J) of these protons provide definitive evidence for the compound's structure. For instance, the protons on the benzene (B151609) portion of the indole ring typically appear in the aromatic region of the spectrum, while the protons of the pyrrole (B145914) ring have distinct chemical shifts. The single proton on the nitrogen of the indole ring would likely appear as a broad singlet.

Similarly, ¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The spectrum for an indole derivative would display distinct signals for the carbons of the indole core and the methanesulfonyl group. rsc.org For example, a published ¹³C NMR spectrum of 6-chloro-3-methyl-1H-indole in CDCl₃ showed signals at specific ppm values that correspond to the different carbon atoms in the molecule. rsc.org In the case of this compound, the carbon attached to the nitrogen of the sulfonamide group and the carbon of the methyl group would have characteristic chemical shifts.

Beyond structural confirmation, NMR spectroscopy, particularly techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), can be employed to study the binding of this compound to protein targets. These ligand-based NMR methods are powerful for identifying binding epitopes and understanding the molecular interactions at the atomic level, which is crucial for drug discovery and development.

Table 1: Representative NMR Data for Indole Derivatives

Nucleus Chemical Shift (ppm) Range Notes
¹H 6.5 - 8.5 Aromatic and indole ring protons
¹H ~3.0 Methyl protons of the methanesulfonyl group
¹³C 100 - 140 Carbons of the indole ring
¹³C ~40 Methyl carbon of the methanesulfonyl group

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

UV-Vis Spectroscopy for Concentration Determination and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for the quantitative analysis of this compound. The indole chromophore exhibits characteristic absorption bands in the UV region, typically between 260 and 290 nm. nist.gov The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are dependent on the solvent and the substitution pattern on the indole ring.

The UV-Vis spectrum of the parent indole molecule shows distinct absorption peaks. nist.gov For this compound, the presence of the 6-amino and N-methanesulfonyl groups would be expected to cause a bathochromic (red) or hypsochromic (blue) shift in the λmax compared to unsubstituted indole. By establishing a calibration curve of absorbance versus concentration using a pure standard of this compound, the concentration of the compound in unknown samples can be accurately determined using the Beer-Lambert law.

Furthermore, UV-Vis spectroscopy is a valuable tool for monitoring the progress of chemical reactions involving this compound. Changes in the UV-Vis spectrum, such as a shift in the λmax or a change in absorbance, can indicate the consumption of the reactant and the formation of the product, allowing for real-time reaction monitoring and kinetic studies. Research on various indole analogues has utilized UV-Vis spectroscopy for their characterization, highlighting the utility of this technique. researchdata.edu.au

Fluorescence Spectroscopy for Ligand-Protein Binding Assays

Fluorescence spectroscopy offers a highly sensitive method for studying the interaction of this compound with biological macromolecules, such as proteins. Many indole derivatives are naturally fluorescent, and their fluorescence properties, including the emission wavelength and quantum yield, can be sensitive to the local environment. mdpi.com The parent compound, 6-aminoindole (B160974), is known to be a component in the development of fluorescent probes. chemimpex.com

Upon binding to a protein, the fluorescence of this compound may be enhanced or quenched, and the emission maximum may shift. These changes can be used to determine binding affinities (dissociation constants) and to probe the nature of the binding site. For example, if the binding site is in a hydrophobic pocket of a protein, a blue shift in the emission spectrum and an increase in fluorescence quantum yield are often observed.

In cases where this compound itself is not sufficiently fluorescent or its fluorescence does not change upon binding, it can be derivatized with a fluorescent tag. Alternatively, intrinsic protein fluorescence, such as that from tryptophan residues, can be monitored. The binding of this compound to a protein can quench the intrinsic tryptophan fluorescence, providing an indirect method to study the binding interaction.

Table 2: Potential Fluorescence Properties of this compound

Parameter Expected Behavior Application
Excitation Wavelength Dependent on substitution, likely in the UV region Selective excitation of the molecule
Emission Wavelength Sensitive to solvent polarity and protein binding Monitoring binding events and environmental changes

Derivatization Reagents for Enhanced Detection and Analysis

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis by techniques such as chromatography or mass spectrometry. For this compound, derivatization can be employed to enhance its detectability and improve its chromatographic behavior.

6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate (B1207046) (AQC) for Amine Derivatization

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a well-established pre-column derivatization reagent for the analysis of primary and secondary amines. nih.govspringernature.com AQC reacts with the amine functionality to produce a highly fluorescent and UV-active derivative, significantly enhancing the sensitivity of detection in techniques like high-performance liquid chromatography (HPLC) with fluorescence or UV detection. nih.govwikipedia.org

This compound possesses a secondary amine within the indole ring (the N-H group). AQC can react with this indole nitrogen under appropriate conditions to form a stable, fluorescent derivative. This derivatization would allow for the trace-level quantification of this compound in complex biological matrices. The resulting AQC-derivatized molecule would exhibit strong fluorescence with excitation and emission maxima characteristic of the AQC tag, typically around 250 nm and 395 nm, respectively. wikipedia.org This method provides high sensitivity and selectivity for the analysis of amine-containing compounds. mdpi.com

Table 3: Characteristics of AQC Derivatization

Feature Description
Reagent 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)
Reactive Group N-hydroxysuccinimidyl carbamate
Target Functional Group Primary and secondary amines (e.g., indole N-H)
Product Highly fluorescent and UV-active urea (B33335) derivative

| Detection Methods | HPLC with Fluorescence or UV detection, Mass Spectrometry |

Development and Application of Novel Derivatization Agents for Specific Analytical Needs

While AQC is a versatile reagent, the development of novel derivatization agents tailored for specific analytical challenges related to this compound may be necessary. For instance, new reagents could be designed to improve ionization efficiency in mass spectrometry, enabling lower detection limits. Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used to derivatize polar functional groups, including amines, to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.com

The development of such novel agents would focus on achieving specific analytical goals, such as:

Enhanced Sensitivity: Creating derivatives with higher molar absorptivity or fluorescence quantum yields.

Improved Selectivity: Designing reagents that react specifically with the sulfonamide group or the indole nitrogen under mild conditions.

Multiplexing Capabilities: Introducing isobaric tags that allow for the simultaneous quantification of multiple samples in a single mass spectrometry run.

Research in this area would involve the synthesis and evaluation of new chemical entities that can react efficiently and specifically with this compound to produce derivatives with superior analytical characteristics.

Q & A

Q. Q. What are the best practices for reporting negative or inconclusive results in studies involving N-methanesulfonyl-6-aminoindole?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose all experimental parameters (e.g., solvent purity, cell line authentication) in supplemental materials. Use platforms like Zenodo to archive raw data. Negative results should still discuss potential confounders (e.g., assay sensitivity) and suggest alternative hypotheses .

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